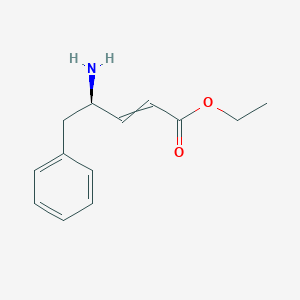![molecular formula C8H12N2O B12532652 4-[(Dimethylamino)methyl]pyridin-2(1H)-one CAS No. 687972-62-9](/img/structure/B12532652.png)
4-[(Dimethylamino)methyl]pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]pyridin-2(1H)-one is a derivative of pyridine, characterized by the presence of a dimethylamino group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one typically involves a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This intermediate then reacts with dimethylamine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(Dimethylamino)methyl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Esterification: It acts as a nucleophilic catalyst in esterification reactions with anhydrides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Dimethylamino)methyl]pyridin-2(1H)-one has a wide range of applications in scientific research:
Biology: This compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one primarily involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, it forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters .
Comparison with Similar Compounds
4-[(Dimethylamino)methyl]pyridin-2(1H)-one can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds have similar structures and catalytic properties, but this compound may exhibit different reactivity due to the presence of the additional methyl group.
Pyridine derivatives: Other pyridine derivatives, such as 4-pyridylpyridinium cation, share some chemical properties but differ in their specific applications and reactivity
This compound’s uniqueness lies in its enhanced nucleophilicity and versatility in various chemical reactions, making it a valuable tool in both research and industrial applications.
Properties
CAS No. |
687972-62-9 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-7-3-4-9-8(11)5-7/h3-5H,6H2,1-2H3,(H,9,11) |
InChI Key |
UJAROFFWJWGZPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=O)NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)


![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)


![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![1,6,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B12532624.png)

![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)

![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
